![molecular formula C20H29FN2O2 B5969344 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
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Overview
Description
3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidinone derivatives that have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific molecular targets in the body. For example, the compound has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This results in an increase in the levels of acetylcholine in the body, which can lead to enhanced cognitive function.
Biochemical and Physiological Effects:
3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been found to exhibit a wide range of biochemical and physiological effects. For example, the compound has been found to exhibit potent antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit antiviral activity against a range of viruses, including HIV-1 and influenza A virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone in lab experiments is its high purity and good yield. This makes it ideal for use in a range of biological assays. However, one of the main limitations of using this compound is its relatively high cost compared to other compounds with similar biological activities.
Future Directions
There are several future directions for research on 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone. One area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the identification of specific molecular targets that the compound interacts with in the body. This could lead to the development of more specific and potent drugs based on this compound. Finally, further studies are needed to investigate the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. The compound has been found to interact with specific molecular targets in the body, and further research is needed to identify these targets. While the compound has several advantages for use in lab experiments, its relatively high cost is a limitation. Further research is needed to investigate the potential use of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone involves the reaction of 4-fluorobenzylamine with cycloheptylcarbonyl chloride in the presence of a base to form the intermediate cycloheptylaminoethyl-4-fluorobenzylcarbamate. This intermediate is then reacted with 1-(2-hydroxyethyl)piperidin-2-one in the presence of a base to form the final product. The synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. It has also been found to exhibit potent inhibitory activity against the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
properties
IUPAC Name |
3-[(cycloheptylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c21-17-10-8-16(9-11-17)14-23-13-5-12-20(25,19(23)24)15-22-18-6-3-1-2-4-7-18/h8-11,18,22,25H,1-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDACGSKOGXGKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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